molecular formula C15H14N2O2 B14070123 Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate CAS No. 87829-01-4

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate

Katalognummer: B14070123
CAS-Nummer: 87829-01-4
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: VYOGNCWJXUDRGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzoate and contains a phenylhydrazinylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of methyl 4-formylbenzoate with phenylhydrazine. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenylhydrazinylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazinylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-[(phenylhydrazinylidene)methyl]benzoate
  • Benzonitrile, 4-[(2-phenylhydrazinylidene)methyl]-

Uniqueness

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylhydrazinylidene group allows for unique interactions with other molecules, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

87829-01-4

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

methyl 4-[(phenylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C15H14N2O2/c1-19-15(18)13-9-7-12(8-10-13)11-16-17-14-5-3-2-4-6-14/h2-11,17H,1H3

InChI-Schlüssel

VYOGNCWJXUDRGP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.